![molecular formula C11H17N5O3 B2764069 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941993-58-4](/img/structure/B2764069.png)
8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBMX, is a purine derivative that has been extensively studied for its potential applications in scientific research. It is a non-specific inhibitor of cyclic nucleotide phosphodiesterases and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
- 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits antioxidant properties. It has been evaluated using the Trolox equivalent antioxidant assay (TEAC) to determine its total antioxidant capacity . This application is particularly relevant in understanding its potential health benefits.
- The compound has been investigated for its anti-tumor activity. In vitro studies on various cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and WI-38 (lung fibroblasts), revealed significant effects .
- Molecular docking simulations have shown that 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione interacts favorably with specific amino acids (Arg184 and Lys179) through hydrogen bonding within binding pockets .
- The compound serves as a key precursor for synthesizing novel heterocyclic derivatives. Its reactions with various secondary amines yield acrylonitrile derivatives with diverse substituents, such as piperidine, morpholine, and diphenylamino groups .
- Interestingly, 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been used as a precursor for synthesizing (±)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), a well-known antioxidant .
Antioxidant Activity
Cancer Research
Hydrogen Bonding and Docking Studies
Novel Heterocyclic Compounds
Synthesis of Chromane Derivatives
Other Applications
properties
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-6(2)16-7-8(13-10(16)12-4-5-17)15(3)11(19)14-9(7)18/h6,17H,4-5H2,1-3H3,(H,12,13)(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTYVVLWFWUBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
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